An In-Depth Technical Guide to 2-Fluoro-4-(trifluoromethylthio)aniline: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-Fluoro-4-(trifluoromethylthio)aniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-(trifluoromethylthio)aniline is a fluorinated aromatic amine that serves as a critical building block in modern medicinal chemistry and drug discovery. The strategic incorporation of fluorine and a trifluoromethylthio group onto the aniline scaffold imparts unique physicochemical properties that are highly sought after for the development of novel therapeutic agents. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and modulate the basicity of the aniline nitrogen, while the trifluoromethylthio moiety (-SCF3) significantly increases lipophilicity, which can improve membrane permeability and oral bioavailability.[1][2] This guide provides a comprehensive overview of the known chemical and physical properties, synthetic considerations, and potential applications of this versatile compound.
Core Physicochemical Properties
Table 1: Key Identifiers and Physicochemical Properties of 2-Fluoro-4-(trifluoromethylthio)aniline
| Property | Value | Source |
| IUPAC Name | 2-fluoro-4-(trifluoromethylsulfanyl)aniline | [3] |
| CAS Number | 596850-17-8 | [3] |
| Molecular Formula | C₇H₅F₄NS | [3] |
| Molecular Weight | 211.18 g/mol | [1] |
| Canonical SMILES | NC1=CC=C(SC(F)(F)F)C=C1F | [3] |
| InChI Key | QNQRDYVNFVFUES-UHFFFAOYSA-N | [3] |
| Calculated LogP | 3.601 | [1] |
| Polar Surface Area (PSA) | 51.32 Ų | [1] |
| Purity (Typical) | ≥97% | [1] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and quality control of 2-Fluoro-4-(trifluoromethylthio)aniline. While a complete set of experimentally-derived spectra for this specific molecule is not widely published, data from analogous compounds can provide insights into the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine (-NH₂) protons. The aromatic region would likely display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. The chemical shift of the amine protons can be broad and its position is dependent on solvent and concentration.[4]
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms attached to fluorine and the trifluoromethylthio group will exhibit characteristic chemical shifts and C-F coupling constants.
-
¹⁹F NMR: Fluorine-19 NMR is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[5][6] The spectrum of 2-Fluoro-4-(trifluoromethylthio)aniline is expected to show two distinct signals: one for the fluorine atom on the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shifts and coupling patterns would be indicative of their respective chemical environments.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring, C-F stretching, and C-S stretching.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. The exact mass can be used to confirm the elemental composition.
Synthesis and Reactivity
Synthetic Approaches
The synthesis of 2-Fluoro-4-(trifluoromethylthio)aniline can be approached through several synthetic strategies, often involving the introduction of the trifluoromethylthio group onto a pre-functionalized aniline or the formation of the aniline from a corresponding nitrobenzene precursor. A plausible synthetic route is outlined below:
Caption: A potential synthetic pathway to 2-Fluoro-4-(trifluoromethylthio)aniline.
A detailed, step-by-step experimental protocol for the synthesis of the closely related 2-fluoro-4-methylthioaniline is described in a patent, which involves the reaction of 2-fluoro-4-mercaptoaniline with methyl iodide in the presence of triethylamine.[7] The subsequent conversion to the trifluoromethylthio analogue would involve chlorination followed by fluorination.[8]
Reactivity
The chemical reactivity of 2-Fluoro-4-(trifluoromethylthio)aniline is dictated by the interplay of its functional groups. The aniline amine is a nucleophilic center and can undergo a variety of reactions, including acylation, alkylation, and diazotization. The aromatic ring is activated towards electrophilic substitution, with the positions ortho and para to the amino group being the most reactive. However, the fluorine and trifluoromethylthio substituents will also influence the regioselectivity of such reactions. The fluorine atom at the 2-position can potentially be displaced via nucleophilic aromatic substitution under certain conditions.
Applications in Drug Discovery and Medicinal Chemistry
Fluorinated building blocks like 2-Fluoro-4-(trifluoromethylthio)aniline are of significant interest to the pharmaceutical industry. The incorporation of fluorine and trifluoromethyl groups into drug candidates can lead to improved metabolic stability, increased lipophilicity, and enhanced binding affinity to biological targets.[1]
While specific examples of marketed drugs containing the 2-Fluoro-4-(trifluoromethylthio)aniline moiety are not readily identifiable, this scaffold is utilized in the synthesis of libraries of compounds for screening against various therapeutic targets. Its structural motifs are found in molecules designed as inhibitors for enzymes such as kinases and proteases, as well as ligands for G-protein coupled receptors (GPCRs).[3]
Safety and Handling
2-Fluoro-4-(trifluoromethylthio)aniline should be handled with care in a laboratory setting. Based on data for analogous compounds, it is likely to be harmful if swallowed, in contact with skin, or if inhaled.[9] It may also cause skin and eye irritation.[9]
Recommended Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[10]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials.[10][11]
For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Fluoro-4-(trifluoromethylthio)aniline is a valuable and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. Its unique combination of a fluorine atom and a trifluoromethylthio group on an aniline core provides medicinal chemists with a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. While there is a need for more publicly available experimental data on this specific compound, the information gathered from analogous structures and supplier data sheets provides a solid foundation for its use in research and development. As the demand for more effective and safer drugs continues to grow, the importance of fluorinated intermediates like 2-Fluoro-4-(trifluoromethylthio)aniline in drug discovery is expected to increase.
References
-
Chemsrc. (2025, August 25). 2-Fluoro-4-(trifluoromethyl)aniline | CAS#:69409-98-9. Retrieved from [Link]
-
ChemBK. (2024, April 9). 2-Fluoro-4-(methylthio)aniline. Retrieved from [Link]
-
CPAchem Ltd. (2022, August 19). Safety data sheet. Retrieved from [Link]
- Google Patents. (n.d.). EP2174929B1 - 4-(trichloromethylthio)aniline, method for producing the same, and method for producing 4-(trifluoromethylthio)aniline.
-
The Royal Society of Chemistry. (n.d.). Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. Retrieved from [Link]
-
Chemsrc. (2025, December 26). 2-fluoro-4-(trifluoromethylthio)-aniline | CAS#:596850-17-8. Retrieved from [Link]
-
ResearchGate. (2025, August 10). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Retrieved from [Link]
-
UCSB Chem and Biochem. (n.d.). F19 detection - NMR Facility. Retrieved from [Link]
-
Asian Journal of Chemistry. (2016, October 29). A Concise and Convenient Synthesis of 4-(Trifluoromethylthio)aniline. Retrieved from [Link]
-
NMR Service. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
National Institutes of Health. (2016, January 19). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved from [Link]
-
AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). 4-((Trifluoromethyl)thio)aniline | C7H6F3NS | CID 123054. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-[(trifluoromethyl)thio]aniline (C7H6F3NS). Retrieved from [Link]
Sources
- 1. 2-fluoro-4-(trifluoromethylthio)-aniline | CAS#:596850-17-8 | Chemsrc [chemsrc.com]
- 2. 2-Fluoro-4-methylaniline(452-80-2) 1H NMR spectrum [chemicalbook.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. EP2174929B1 - 4-(trichloromethylthio)aniline, method for producing the same, and method for producing 4-(trifluoromethylthio)aniline - Google Patents [patents.google.com]
- 8. asianpubs.org [asianpubs.org]
- 9. fr.cpachem.com [fr.cpachem.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. merckmillipore.com [merckmillipore.com]
